Guraxetan

mCRPC Phase 3 Clinical Trial Radioligand Therapy

Guraxetan (INN: zadavotide guraxetan; also referred to as PSMA I&T or PNT-2002) is a small-molecule inhibitor of prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein markedly overexpressed in prostate cancer cells and upregulated in metastatic castration-resistant prostate cancer (mCRPC). The compound is designed as a theranostic platform: its PSMA-binding pharmacophore (Glu-urea-Lys motif) can be conjugated to various radionuclides, including lutetium-177 (177Lu) for targeted beta-particle radiotherapy and gallium-68 (68Ga) for positron emission tomography (PET) imaging.

Molecular Formula C20H34N4O9
Molecular Weight 474.5 g/mol
Cat. No. B12419751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuraxetan
Molecular FormulaC20H34N4O9
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(=O)CCC(C(=O)O)N1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C20H34N4O9/c1-15(25)2-3-16(20(32)33)24-10-8-22(13-18(28)29)6-4-21(12-17(26)27)5-7-23(9-11-24)14-19(30)31/h16H,2-14H2,1H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33)/t16-/m0/s1
InChIKeyHYEOAYJLXCABNV-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guraxetan: A PSMA-Targeted Radioligand Theranostic Compound for Prostate Cancer Research


Guraxetan (INN: zadavotide guraxetan; also referred to as PSMA I&T or PNT-2002) is a small-molecule inhibitor of prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein markedly overexpressed in prostate cancer cells and upregulated in metastatic castration-resistant prostate cancer (mCRPC) [1]. The compound is designed as a theranostic platform: its PSMA-binding pharmacophore (Glu-urea-Lys motif) can be conjugated to various radionuclides, including lutetium-177 (177Lu) for targeted beta-particle radiotherapy and gallium-68 (68Ga) for positron emission tomography (PET) imaging [2]. As the targeting ligand component of the investigational radiopharmaceutical 177Lu-PSMA-I&T, guraxetan enables precise delivery of cytotoxic radiation to PSMA-expressing tumor cells while attempting to spare normal tissues [3]. Structurally, the molecule incorporates a DOTA-derived chelator and a lipophilic linker that influence its biodistribution and pharmacokinetic profile relative to other PSMA-targeting agents [4].

Why Generic Substitution Fails: Differentiated Clinical and Preclinical Profile of Guraxetan-Based 177Lu-PSMA-I&T vs. PSMA-617


In the field of PSMA-targeted radioligand therapy, guraxetan (as the ligand component of 177Lu-PSMA-I&T) and the alternative ligand PSMA-617 are not interchangeable. Despite sharing an identical PSMA-binding motif (Glu-urea-Lys), the two compounds possess distinct chelator chemistry and linker architecture [1]. These structural differences translate into divergent pharmacokinetic and dosimetric profiles, as evidenced by a matched-pair analysis and a dedicated biodistribution study [2]. Consequently, in vitro binding characteristics, clinical toxicity rates (e.g., incidence of grade III anemia), and radiation absorbed doses to normal organs (e.g., kidneys, lacrimal glands) differ in ways that directly impact research protocol design, clinical trial outcomes, and therapeutic index calculations [3]. Procurement decisions for PSMA-targeted research or radiopharmaceutical development must therefore be based on compound-specific evidence rather than class-level assumptions.

Product-Specific Quantitative Evidence Guide for Guraxetan (PSMA I&T) in Targeted Radiopharmaceutical Research


Phase 3 ECLIPSE Trial: Radiographic Progression-Free Survival Benefit of 177Lu-PSMA-I&T vs. Hormone Therapy in mCRPC

The pivotal Phase 3 ECLIPSE trial (NCT05204927) demonstrated a statistically significant and clinically meaningful improvement in median radiographic progression-free survival (rPFS) for patients with PSMA-positive mCRPC treated with 177Lu-PSMA-I&T (lutetium (177Lu) zadavotide guraxetan) compared to a change in standard-of-care hormone therapy [1][2]. This head-to-head comparison establishes the compound's therapeutic benefit in a randomized, controlled setting.

mCRPC Phase 3 Clinical Trial Radioligand Therapy Radiographic Progression-Free Survival

Reduced Hematologic Toxicity: Grade III Anemia Incidence of 177Lu-PSMA-I&T vs. 177Lu-PSMA-617 in Matched-Pair Analysis

A matched-pair analysis of 110 mCRPC patients (55 receiving 177Lu-PSMA-I&T, 55 receiving 177Lu-PSMA-617) compared toxicity profiles between the two most frequently used PSMA radioligand therapies [1]. The study reported a lower incidence of grade III anemia with 177Lu-PSMA-I&T (1.8%; 1/55 patients) compared to 177Lu-PSMA-617 (9.1%; 5/55 patients) [2]. Grade III/IV toxicities beyond anemia and one case of thrombocytopenia were absent in both groups [3].

Hematologic Toxicity Matched-Pair Analysis Anemia 177Lu-PSMA-617

Differential Organ Dosimetry: Higher Renal but Lower Lacrimal Gland Absorbed Dose for 177Lu-PSMA-I&T vs. 177Lu-PSMA-617

A dedicated dosimetry comparison study in 138 mCRPC patients quantified the mean absorbed doses (MAD) to normal organs for both 177Lu-PSMA-I&T and 177Lu-PSMA-617 . 177Lu-PSMA-I&T delivered a significantly higher renal dose (0.92 Gy/GBq) compared to 177Lu-PSMA-617 (0.77 Gy/GBq; p=0.0015) . Conversely, the lacrimal gland dose was substantially lower for 177Lu-PSMA-I&T (3.7 Gy/GBq) versus 177Lu-PSMA-617 (5.1 Gy/GBq) . Whole-body half-life was also shorter for 177Lu-PSMA-I&T (35 h) than for 177Lu-PSMA-617 (42 h) .

Dosimetry Renal Absorbed Dose Lacrimal Gland Radiation Safety

GMP-Grade R-Enantiomer Availability: High-Purity Guraxetan Ligand for Theranostic Applications

The R-enantiomer of zadavotide guraxetan (R-PSMA I&T) is commercially available as a GMP-grade product optimized for radiolabeling with both 68Ga (PET imaging) and 177Lu (targeted therapy) [1]. This high-purity formulation is manufactured to meet European Pharmacopoeia standards for Lutetium (177Lu) Zadavotide/Guraxetan injection and supports advanced theranostic research and precision oncology applications [2]. Planned regulatory submissions include a U.S. FDA DMF (December 2025) and a European ASMF (January 2026) [3].

GMP-grade R-enantiomer Radiopharmaceutical Theranostics

Binding Affinity: High-Affinity PSMA Inhibition with Nanomolar Kd Values in LNCaP and LS174T-PSMA Cells

PSMA I&T (guraxetan) demonstrates high binding affinity for PSMA-expressing cells, with equilibrium dissociation constants (Kd) of 3.9 nM for LNCaP prostate cancer cells and 5.6 nM for LS174T-PSMA cells [1]. These nanomolar Kd values confirm the compound's potent and specific targeting of PSMA, a prerequisite for effective radioligand delivery.

Binding Affinity PSMA Inhibition Kd In Vitro

Optimal Research and Industrial Application Scenarios for Guraxetan and 177Lu-PSMA-I&T


Phase 3 Clinical Trial Design for PSMA-Targeted Radioligand Therapy in mCRPC

The positive ECLIPSE trial results (NCT05204927) demonstrating a significant rPFS benefit of 177Lu-PSMA-I&T over hormone therapy [1] position guraxetan as a validated ligand for randomized controlled trials in mCRPC. Researchers designing new radioligand therapy trials can leverage this Phase 3 evidence to support protocol design, comparator selection, and regulatory interactions.

Preclinical and Translational Research Requiring Differential Organ Dosimetry Profiles

The documented dosimetry differences between 177Lu-PSMA-I&T and 177Lu-PSMA-617—specifically the higher renal dose (0.92 vs. 0.77 Gy/GBq) but lower lacrimal gland dose (3.7 vs. 5.1 Gy/GBq) for PSMA-I&T —allow researchers to select the optimal ligand based on their specific toxicity monitoring priorities. This is particularly relevant for studies focused on minimizing salivary/lacrimal gland toxicity versus managing cumulative renal exposure.

Theranostic Radiopharmaceutical Development and GMP Production

The availability of GMP-grade R-PSMA I&T (R-enantiomer of zadavotide guraxetan) meeting European Pharmacopoeia standards [2] makes this compound ideal for academic and industrial groups pursuing clinical translation of PSMA-targeted theranostics. The planned FDA DMF and EMA ASMF submissions (2025/2026) further support regulatory readiness, reducing barriers for investigators initiating clinical studies.

Comparative Effectiveness Research on PSMA Radioligand Toxicity Profiles

The matched-pair analysis showing a lower incidence of grade III anemia with 177Lu-PSMA-I&T (1.8%) versus 177Lu-PSMA-617 (9.1%) [3] provides a quantitative basis for comparative effectiveness research. Investigators examining the long-term safety and tolerability of PSMA radioligand therapies can use this data to inform patient selection, monitoring protocols, and cost-effectiveness analyses.

Quote Request

Request a Quote for Guraxetan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.